Suc-AAA-pNA
Description
Significance of Chromogenic Substrates in Enzymology
Chromogenic substrates are colorless, soluble molecules that are instrumental in the study of enzymes. dcfinechemicals.com They consist of a substrate-specific part and a chromophore, a chemical group that releases color upon enzymatic cleavage. dcfinechemicals.com This color change, which can be measured spectrophotometrically, is directly proportional to the enzyme's activity. dcfinechemicals.comdiapharma.com This characteristic allows for both the qualitative and quantitative identification of enzymes and proteins. dcfinechemicals.com
The use of chromogenic substrates simplifies the detection of enzyme activity, often providing immediate visual feedback without the need for complex imaging equipment. scbt.com This straightforward approach has led to their widespread adoption in various research areas, including the study of enzymatic pathways, enzyme inhibition, and enzyme kinetics. scbt.com Common applications include ELISA, Western blot, and immunohistochemistry. dcfinechemicals.com
Overview of SUC-ALA-ALA-ALA-PNA as a Protease Substrate
SUC-ALA-ALA-ALA-PNA is a well-established chromogenic substrate primarily used to assay the activity of elastase. sigmaaldrich.comcaymanchem.com When an enzyme like elastase hydrolyzes the substrate, it cleaves the bond releasing p-nitroanilide (pNA). caymanchem.com The released pNA is a yellow-colored compound that can be quantified by measuring its absorbance at a specific wavelength, typically around 405-410 nm, providing a measure of the enzyme's activity. sigmaaldrich.comcaymanchem.com
This synthetic peptide is recognized for its utility in various research applications, including:
Enzyme Activity Assays: Measuring the activity and kinetics of various proteases. chemimpex.com
Drug Development: Screening for potential inhibitors of specific proteolytic pathways. chemimpex.com
Biochemical Research: Investigating protein interactions and modifications to gain insights into cellular processes. chemimpex.com
The stability and solubility of SUC-ALA-ALA-ALA-PNA in aqueous solutions further enhance its reliability in laboratory settings. chemimpex.com
Historical Context and Early Applications in Protease Characterization
The development of chromogenic substrate technology dates back to the early 1970s. diapharma.commanufacturingchemist.com These substrates were quickly adopted for developing assays for enzymes and proenzymes, particularly within the coagulation system, which was crucial for diagnosing and treating coagulation disorders. manufacturingchemist.com
Early research highlighted the utility of SUC-ALA-ALA-ALA-PNA for determining the activity of leukocyte elastase. sigmaaldrich.com A 1974 study by Bieth et al. was among the first to describe its use for assaying elastase activity. sigmaaldrich.com Subsequent studies, such as one by Nakajima et al. in 1979, further established its application in characterizing leukocyte elastase. sigmaaldrich.com These early applications paved the way for its routine use in highly reproducible and rapid colorimetric assays for elastase activity. sigmaaldrich.com
Compound Information
| Compound Name | Synonyms | CAS Number | Molecular Formula | Molecular Weight |
| N-Succinyl-L-alanyl-L-alanyl-L-alanine p-nitroanilide | Suc-Ala-Ala-Ala-pNA, N-Succinyl-tri-L-alanine 4-nitroanilide, Elastase Substrate VIII | 52299-14-6 | C19H25N5O8 | 451.43 g/mol |
| p-nitroanilide | pNA | 100-01-6 | C6H6N2O2 | 138.12 g/mol |
| N-Succinyl-Ala-Ala-Pro-Phe p-nitroanilide | SAAPFpNA | 70967-97-4 | C30H36N6O9 | 624.66 g/mol |
Detailed Research Findings
| Property | Value |
| IUPAC Name | 4-[[(2S)-1-[[(2S)-1-[[(2S)-1-(4-nitroanilino)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid |
| Solubility | DMF: 3 mg/ml, DMSO: 5 mg/ml, Ethanol: Slightly soluble, PBS (pH 7.2): 0.3 mg/ml |
| Storage Temperature | 2-8 °C |
| Appearance | White to faint yellow powder |
| Purity | ≥98% |
| Hydrolysis Product | p-nitroanilide (pNA) |
| Detection Wavelength | 405-410 nm |
The data in these tables have been compiled from various sources. sigmaaldrich.comcaymanchem.comusbio.netnih.govechemi.combiosynth.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-[[(2S)-1-[[(2S)-1-[[(2S)-1-(4-nitroanilino)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N5O8/c1-10(20-15(25)8-9-16(26)27)17(28)21-11(2)18(29)22-12(3)19(30)23-13-4-6-14(7-5-13)24(31)32/h4-7,10-12H,8-9H2,1-3H3,(H,20,25)(H,21,28)(H,22,29)(H,23,30)(H,26,27)/t10-,11-,12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVUGADOWXGKRAE-SRVKXCTJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(C)C(=O)NC(C)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N5O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10200317 | |
| Record name | Succinyl-trialanine-4-nitroanilide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10200317 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
451.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52299-14-6 | |
| Record name | Succinyl-L-alanyl-L-alanyl-L-alanine p-nitroanilide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=52299-14-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Succinyl-trialanine-4-nitroanilide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052299146 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Succinyl-trialanine-4-nitroanilide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10200317 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(3-carboxypropionyl)-L-alanyl-L-alanyl-N-(p-nitrophenyl)-L-alaninamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.549 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SUCCINYL-L-TRIALANINE P-NITROANILIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9MJ6NSX3KJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis and Structural Determinants of Suc Ala Ala Ala Pna Functionality
Methodologies for Peptide Synthesis and Derivatization of SUC-ALA-ALA-ALA-PNA
The synthesis of SUC-ALA-ALA-ALA-PNA is accomplished through established peptide synthesis protocols, most commonly solid-phase peptide synthesis (SPPS) or solution-phase methods. These methodologies involve the sequential coupling of amino acids to a growing peptide chain.
In a typical synthetic route, the process begins with the p-nitroaniline (pNA) moiety, which serves as the starting point. The alanine (B10760859) residues are then added one by one. Each coupling step involves the activation of the carboxyl group of the incoming amino acid, which then reacts with the free amino group of the resin-bound or solution-phase peptide. Common coupling reagents are used to facilitate this amide bond formation.
Following the successful coupling of the tri-alanine sequence, the N-terminus of the peptide is derivatized with succinic anhydride. This reaction caps (B75204) the free amino group of the terminal alanine, introducing the succinyl (Suc) group and completing the synthesis of the target molecule. chemicalbook.com
Purification of the final product is typically achieved through high-performance liquid chromatography (HPLC) to ensure high purity (often ≥98%) for use in sensitive enzyme assays. caymanchem.com The identity and structure of the synthesized peptide are confirmed using analytical techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
| Reagent System | Common Activator | General Yield | Notes |
| DCC/HOBT | - | Moderate | Can lead to significant racemization due to long activation times. |
| HBTU/DIEA | In situ | High | A common and efficient system for peptide coupling. |
| HATU/TMP | Preactivation | Very High | Offers rapid coupling kinetics and reduces epimerization, minimizing racemization. |
Structural Design Principles: Role of the Tri-Alanine Moiety and p-Nitroanilide Reporter Group
The functionality of SUC-ALA-ALA-ALA-PNA as a specific enzyme substrate is a direct result of its carefully designed chemical structure, which incorporates a specificity-determining peptide sequence and a chromogenic reporter group.
The tri-alanine moiety (Ala-Ala-Ala) is the primary determinant of the substrate's specificity for certain proteases, particularly neutrophil and pancreatic elastase. caymanchem.com Alanine is a small, non-polar amino acid, and a sequence of three alanines provides a specific size and shape that is recognized and preferentially bound by the active site of elastase. The peptide sequence of a substrate is crucial as it interacts with the substrate-binding pockets of the protease, governing the binding affinity. mdpi.comnih.gov The stability and specificity of synthetic substrates are significantly enhanced by the choice of their amino acid residues. chemimpex.comchemimpex.com
The p-nitroanilide (pNA) reporter group is essential for the utility of SUC-ALA-ALA-ALA-PNA in enzyme assays. ontosight.ai By itself, the intact substrate is colorless. However, upon enzymatic cleavage of the amide bond between the C-terminal alanine and the pNA group, free p-nitroaniline is released. caymanchem.com This product has a distinct yellow color and a strong absorbance at a wavelength of 405 nm. caymanchem.com By monitoring the rate of increase in absorbance at this wavelength using a spectrophotometer, researchers can precisely quantify the rate of the enzymatic reaction and thus determine the activity of the protease. ontosight.aiontosight.ai This system provides a simple, continuous, and sensitive colorimetric assay for enzyme activity. chemimpex.com
| Component | Function | Mechanism |
| Succinyl (Suc) Group | N-terminal blocking group | Prevents unwanted side reactions or enzymatic degradation from the N-terminus. |
| Tri-alanine Moiety | Specificity determinant | The peptide sequence fits specifically into the active site of elastase. caymanchem.com |
| p-Nitroanilide (pNA) | Chromogenic reporter | Released upon cleavage, producing a measurable yellow color for quantification of enzyme activity. caymanchem.comontosight.ai |
Influence of Substrate Structure on Protease Binding and Catalysis
The interaction between a protease and its substrate is a highly specific process governed by the three-dimensional structures of both molecules. The structure of SUC-ALA-ALA-ALA-PNA is optimized to ensure efficient binding and subsequent catalytic cleavage by its target enzyme, elastase.
Protease binding occurs when the substrate fits into the active site cleft of the enzyme. The specificity of this interaction is dictated by interactions between the amino acid side chains of the substrate and the corresponding binding pockets (known as S-sites) of the protease. mdpi.comnih.gov For SUC-ALA-ALA-ALA-PNA, the tri-alanine sequence is crucial for this recognition and binding step.
Once the substrate is bound in the correct orientation, catalysis occurs. The enzyme's catalytic residues facilitate the hydrolysis of a specific peptide bond, the "scissile bond." In this case, it is the amide linkage between the C-terminal alanine and the pNA group. The efficiency of this entire process, from binding to product release, is described by the kinetic parameters KM (Michaelis constant, related to binding affinity) and kcat (turnover number, related to the catalytic rate). nih.gov
Enzymatic Specificity and Kinetic Analysis of Suc Ala Ala Ala Pna
SUC-ALA-ALA-ALA-PNA as a Substrate for Serine Proteases
Suc-Ala-Ala-Ala-pNA is recognized as a substrate for a range of serine proteases, a broad class of enzymes characterized by a serine residue in their active site. usbio.net Its primary application lies in the characterization of proteases with elastolytic activity, which preferentially cleave substrates after small, neutral amino acid residues like alanine (B10760859).
Porcine pancreatic elastase (PPE) is a well-characterized serine protease that efficiently hydrolyzes Suc-Ala-Ala-Ala-pNA. This substrate is so integral to the study of PPE that the standard unit of elastase activity is often defined by it; one unit is the amount of enzyme that hydrolyzes 1.0 μmole of Suc-Ala-Ala-Ala-pNA per minute at a specific pH and temperature, commonly pH 8.0-8.3 at 25°C. nih.govcellsciences.comelastin.commybiosource.com
The specific activity of highly purified PPE preparations is often reported using this substrate, with values typically greater than 9 units/mg of protein. elastin.commybiosource.com Kinetic studies have been performed to determine the Michaelis-Menten parameters for this interaction. The hydrolysis of Suc-Ala-Ala-Ala-pNA by PPE is characterized by a multi-step process involving conformational changes and the formation of an acyl-enzyme intermediate. tandfonline.comtandfonline.com Quantitative analysis of various Suc-X-Y-Ala-pNA peptides has demonstrated that the contributions of amino acid side chains at different positions to the kinetic constants (Km and kcat) are additive. nih.gov
Table 1: Kinetic Parameters for Porcine Pancreatic Elastase (PPE) with Suc-Ala-Ala-Ala-pNA This table is interactive. You can sort and filter the data.
| Parameter | Value | Conditions | Source |
|---|---|---|---|
| kcat/Km | 2525.99 M⁻¹s⁻¹ | pH 8.0, 25°C | tandfonline.com |
| Km | 70-4200 µM (range studied) | 0.1 M Tris HCl, pH 8.0, 25°C | tandfonline.com |
Human and Rat Neutrophil Elastase Interactions
Suc-Ala-Ala-Ala-pNA serves as a sensitive substrate for both human neutrophil elastase (HNE) and rat neutrophil elastase. atsjournals.orgbachem.com HNE, a key enzyme in inflammatory processes, readily cleaves this substrate, making it a standard tool for measuring HNE activity in research settings. ashpublications.orgatsjournals.org The substrate is used to screen for and characterize HNE inhibitors. For instance, the inhibitory capacity (IC₅₀) of oleoyl-alanyl-alanyl-prolyl-valine against HNE was determined to be 3 µM using Suc-Ala-Ala-Ala-pNA. atsjournals.org
Kinetic analyses of HNE inhibition often employ this substrate to determine the mechanism of action and inhibition constants (Kᵢ). Alkaloids from Chelidonium majus L. have been identified as mixed-type inhibitors of HNE, with Kᵢ values determined through assays involving the hydrolysis of Suc-Ala-Ala-Ala-pNA. researchgate.net Similarly, the inhibitor ONO-5046 was found to inhibit leukocyte elastase from rats with an IC₅₀ value comparable to that against HNE. atsjournals.org
Table 2: Inhibition Constants for Human Neutrophil Elastase (HNE) Determined with Suc-Ala-Ala-Ala-pNA This table is interactive. You can sort and filter the data.
| Inhibitor | Kᵢ (µM) | Kᵢₛ (µM) | Inhibition Type | Source |
|---|---|---|---|---|
| Sanguinarine | 34.0 | 87.5 | Mixed | researchgate.net |
| Chelerythrine | 9.1 | 17.8 | Mixed | researchgate.net |
| Chelidonine | 13.0 | 31.0 | Mixed | researchgate.net |
Chymotrypsin-like Serine Protease Hydrolysis Characteristics
While chymotrypsins and chymotrypsin-like proteases typically prefer large hydrophobic residues (like Phe, Tyr, Trp) at the P1 position, some exhibit activity towards Suc-Ala-Ala-Ala-pNA. fao.orgtandfonline.com This substrate is listed as being cleaved by chymotrypsin-like serine proteases. usbio.net A chymotrypsin-like protease from the archaeon Thermoplasma volcanium efficiently hydrolyzed N-Succinyl-Ala-Ala-Ala p-nitro-anilide, a typical elastase substrate. tandfonline.com Similarly, a chymotrypsin-like proteinase from the mealworm Tenebrio molitor was tested against various substrates, and while it preferred longer peptides with Phe or Leu at P1, the study of related substrates underscores the nuanced specificity within this enzyme family. usda.gov The elongation of the peptide chain in Suc-(Ala)n-pNA from n=2 to n=3 was shown to markedly influence the amidase activity of a serine proteinase from Streptomyces albidoflavus, indicating the importance of the P3 alanine residue for binding and catalysis. nih.gov
The utility of Suc-Ala-Ala-Ala-pNA extends beyond elastases and chymotrypsins to other serine endopeptidases. It is known to be hydrolyzed by thermitase, a thermostable serine protease from Thermoactinomyces vulgaris. bachem.com A novel serine protease family with elastase activity, discovered in Streptomyces bacteria, efficiently hydrolyzes synthetic peptides with alanine at the P1 position, distinguishing it from other Streptomyces proteases that prefer larger residues. nih.gov This highlights the substrate's utility in identifying and classifying new enzymes with specific substrate preferences.
Broad-Spectrum Protease Activity of SUC-ALA-ALA-ALA-PNA
Beyond its primary use for serine proteases, Suc-Ala-Ala-Ala-pNA is also cleaved by certain broad-spectrum proteases that belong to different catalytic classes or families.
Suc-Ala-Ala-Ala-pNA is an effective substrate for Proteinase K and subtilisins, which are highly active, broad-specificity serine proteases of the subtilisin family (S8). bachem.comtandfonline.com Kinetic studies comparing the hydrolysis of various alanine-containing substrates by Proteinase K and subtilisin Carlsberg revealed distinct specificity profiles. Proteinase K efficiently cleaved Suc-Ala-Ala-Ala-pNA with a kcat value 450 times greater than that for Suc-Ala-Ala-Val-pNA. tandfonline.com Subtilisin BPN' also efficiently cleaved Suc-Ala-Ala-Ala-pNA. tandfonline.com These enzymes, along with aqualysin I, demonstrate high catalytic efficiency towards this substrate, underscoring the preference for an alanine residue at the P1 site. tandfonline.com The substrate has also been used to study the effects of liposomal encapsulation on Proteinase K activity, where membrane permeability could be modulated to selectively favor the hydrolysis of different substrates. nih.gov
Table 3: Kinetic Parameters of Proteinase K and Subtilisins for Suc-Ala-Ala-Ala-pNA This table is interactive. You can sort and filter the data.
| Enzyme | kcat (s⁻¹) | Km (mM) | kcat/Km (s⁻¹mM⁻¹) | Source |
|---|---|---|---|---|
| Proteinase K | 180 | 0.40 | 450 | tandfonline.com |
| Subtilisin BPN' | 110 | 0.29 | 380 | tandfonline.com |
| Aqualysin I | 62 | 0.35 | 180 | tandfonline.com |
| Subtilisin Carlsberg | 27 | 0.53 | 51 | tandfonline.com |
Hydrolysis by Thermitase and Astacin (B162394) (Crayfish Zinc-Endopeptidase)
Suc-Ala-Ala-Ala-pNA is recognized and hydrolyzed by a range of proteases, including the thermostable serine protease thermitase and the zinc-endopeptidase astacin, originally isolated from crayfish.
Thermitase , a subtilisin-like serine protease from Thermoactinomyces vulgaris, is known for its broad substrate specificity, resembling that of elastase and subtilisin. sigmaaldrich.com It readily cleaves the trialanine substrate Suc-Ala-Ala-Ala-pNA. biologic.net However, studies comparing its activity on various synthetic substrates have indicated that other peptide sequences may be hydrolyzed more efficiently. For instance, a substrate with a phenylalanine residue, Suc-Ala-Ala-Phe-pNA, was found to be a significantly more efficient substrate for thermitase, suggesting a preference for larger hydrophobic residues at the P1 position. nih.gov
Astacin , the prototypical member of the astacin family of metallopeptidases, also demonstrates hydrolytic activity towards Suc-Ala-Ala-Ala-pNA. biologic.net This was an unexpected finding, as few metalloproteinases are capable of cleaving small nitroanilide substrates. The primary specificity of astacin is typically directed towards peptide bonds where the new N-terminus (P'1 position) is a short, uncharged amino acid. photophysics.com The ability of astacin to hydrolyze Suc-Ala-Ala-Ala-pNA, which was initially designed for elastase, highlights a broader substrate tolerance than first anticipated and has been a subject of kinetic investigation.
Enzyme Kinetics Modeling with SUC-ALA-ALA-ALA-PNA
The hydrolysis of Suc-Ala-Ala-Ala-pNA by enzymes like thermitase and astacin can be modeled using Michaelis-Menten kinetics, which describes the relationship between the initial reaction rate (v₀), the substrate concentration ([S]), the maximum reaction rate (Vmax), and the Michaelis constant (Km).
Determination of Michaelis-Menten Kinetic Parameters (Kₘ, kcat)
The kinetic parameters Kₘ and kcat are crucial for characterizing the efficiency of an enzyme with a given substrate. Kₘ represents the substrate concentration at which the reaction rate is half of Vmax and is an indicator of the enzyme's affinity for the substrate. The turnover number, kcat, represents the number of substrate molecules converted to product per enzyme molecule per unit of time when the enzyme is saturated with the substrate. The ratio kcat/Kₘ is a measure of the enzyme's catalytic efficiency.
For the hydrolysis of Suc-Ala-Ala-Ala-pNA, these parameters have been determined for various enzymes.
Thermitase: While detailed kinetic analyses often focus on more efficiently hydrolyzed substrates, comparative data is available. One study provided the following kinetic parameters for the hydrolysis of various N-acyl-L-alanine-p-nitroanilides by thermitase at pH 8.0 and 55°C.
Table 1: Kinetic Parameters of Thermitase with Alanine-p-Nitroanilide Substrates
| Substrate | Kₘ (mM) | kcat (s⁻¹) | kcat/Kₘ (s⁻¹M⁻¹) |
|---|---|---|---|
| Suc-Ala₃-pNA | 2.0 | 560 | 2.8 x 10⁵ |
| Ac-Ala₃-pNA | 0.9 | 3217 | 3.6 x 10⁶ |
Data sourced from a study on the properties of purified thermitase. sigmaaldrich.com
Astacin: The catalytic properties of astacin have been investigated using Suc-Ala-Ala-Ala-pNA. The specificity constant, kcat/Kₘ, for the release of nitroaniline increases with the number of alanine residues in the substrate sequence, indicating the importance of substrate length for efficient binding and catalysis by astacin. photophysics.com A site-directed mutagenesis study of astacin reported a Kₘ of 2.7 times the wild-type value when a key tyrosine residue was substituted, underscoring its role in catalysis, though specific values for Suc-Ala-Ala-Ala-pNA were not provided in that context. usf.edu Another review on the astacin family notes that for substrates of the general structure Suc-(Ala)n-pNA, the kcat/Kₘ value increases with n=2, 3, and 5. photophysics.com
Analysis of Reaction Rate Dependence on Substrate Concentration
The rate of an enzyme-catalyzed reaction, such as the hydrolysis of Suc-Ala-Ala-Ala-pNA, is dependent on the concentration of the substrate. This relationship is fundamental to Michaelis-Menten kinetics.
At low substrate concentrations, the initial reaction rate is directly proportional to the substrate concentration. As the substrate concentration increases, the enzyme's active sites become progressively saturated. Consequently, the reaction rate increases at a diminishing rate until it reaches a plateau, known as the maximum velocity (Vmax). At this point, the enzyme is saturated with the substrate, and the reaction rate is limited by the speed of the catalytic step itself.
This hyperbolic relationship is graphically represented by plotting the initial reaction velocity (v₀) against the substrate concentration ([S]). The data from such experiments can be fitted to the Michaelis-Menten equation to determine the kinetic parameters Kₘ and Vmax. Lineweaver-Burk plots, which are double-reciprocal plots of 1/v₀ versus 1/[S], can also be used to linearize the data and determine these constants. nih.govjmb.or.kr
Stopped-Flow Kinetic Studies for Rapid Reaction Characterization
Stopped-flow spectroscopy is a powerful technique for studying the kinetics of fast reactions in solution, with a timescale typically in the millisecond range. wikipedia.org This method allows for the examination of pre-steady-state kinetics, providing insights into individual steps of the enzymatic reaction mechanism, such as substrate binding, the formation of intermediates, and product release. photophysics.com
In a typical stopped-flow experiment for an enzyme like thermitase or astacin with Suc-Ala-Ala-Ala-pNA, small volumes of the enzyme and substrate solutions are rapidly mixed, and the progress of the reaction is monitored by a spectroscopic probe, often absorbance or fluorescence. wikipedia.org The release of p-nitroaniline from Suc-Ala-Ala-Ala-pNA results in a change in absorbance at around 405 nm, which can be tracked in real-time immediately after mixing. nih.gov
While stopped-flow studies have been conducted on various proteases, including elastase with Suc-Ala-Ala-Ala-pNA to observe the formation of tetrahedral intermediates, specific stopped-flow kinetic data for the hydrolysis of Suc-Ala-Ala-Ala-pNA by thermitase or astacin are not extensively detailed in the available literature. wikipedia.org Such studies would be invaluable for elucidating the detailed mechanism of these enzymes, identifying rate-limiting steps, and characterizing any transient intermediates in the catalytic cycle.
Spectrophotometric Assay Methodologies Utilizing Suc Ala Ala Ala Pna
Principles of p-Nitroaniline Release Detection
The fundamental principle behind the use of Suc-Ala-Ala-Ala-pNA in protease assays is the enzymatic cleavage of the amide bond between the C-terminal alanine (B10760859) residue and the p-nitroaniline (pNA) molecule. chromogenicsubstrates.com In its intact, uncleaved form, the substrate is a colorless compound. tribioscience.comdcfinechemicals.com However, when a specific protease, such as elastase, recognizes and binds to the peptide sequence, it catalyzes the hydrolysis of this bond. caymanchem.com
This enzymatic action liberates p-nitroaniline, a chromophore that imparts a distinct yellow color to the solution. diapharma.commedchemexpress.com The released p-nitroaniline has a strong absorbance maximum at approximately 380 nm. sigmaaldrich.comulisboa.pt However, to avoid spectral overlap from the unhydrolyzed substrate, which absorbs light around 315 nm, the change in absorbance is typically monitored at a slightly higher wavelength, most commonly 405 nm or 410 nm. caymanchem.comsigmaaldrich.comtaylorandfrancis.com
The intensity of the yellow color, and thus the absorbance at 405 nm, is directly proportional to the amount of p-nitroaniline released. dcfinechemicals.comfao.org By measuring the rate of increase in absorbance over time, one can determine the rate of the enzymatic reaction. This rate is, in turn, proportional to the activity of the protease in the sample, providing a quantitative measure of the enzyme's catalytic efficiency. diapharma.comfao.org This method forms the basis of a continuous kinetic assay, allowing for real-time monitoring of enzyme activity. nih.gov
Optimization of Reaction Conditions for Protease Assays
To ensure accurate and reproducible results, the conditions of the protease assay using Suc-Ala-Ala-Ala-pNA must be carefully optimized. Key parameters include the composition and pH of the buffer, the reaction temperature, and the concentrations of both the substrate and the enzyme.
The choice of buffer and its pH is critical as enzyme activity is highly dependent on the hydrogen ion concentration. The optimal pH for a given protease reflects the environment in which it is naturally most active. For assays involving elastase and similar proteases that cleave Suc-Ala-Ala-Ala-pNA, slightly alkaline conditions are generally preferred. Tris-HCl is a commonly used buffer for these assays. asm.org The optimal pH typically falls within the range of 7.5 to 9.0. fao.orgasm.org For instance, a standard procedure for pancreatic elastase activity specifies a pH of 8.0 in a 100 mM Tris-HCl buffer. It is essential to determine the optimal pH for the specific enzyme under investigation to achieve maximal activity and sensitivity.
Table 1: Reported Buffer and pH Conditions for pNA-based Protease Assays
| Enzyme | Substrate | Buffer System | pH | Reference |
|---|---|---|---|---|
| Elastase | Suc-Ala-Ala-Ala-pNA | 100 mM Tris-HCl | 8.0 | |
| Serine Protease | Suc-Ala-Ala-Pro-Phe-pNA | 0.1 M Tris | 9.0 | fao.org |
| Cathepsin G | N-Succinyl-Ala-Ala-Pro-Phe-pNA | Not Specified | 7.5 |
This table is interactive and can be sorted by column.
Enzymatic reaction rates are significantly influenced by temperature. Within a certain range, activity increases with temperature due to increased molecular motion. However, excessively high temperatures can lead to denaturation and loss of enzyme function. For proteases that hydrolyze Suc-Ala-Ala-Ala-pNA, assays are often conducted at physiologically relevant temperatures or at a standardized laboratory temperature. Common temperatures reported in the literature are 25 °C and 37 °C. fao.org A procedure for elastase specifies an assay temperature of 25 °C, while other protocols for similar proteases utilize 37 °C to mimic physiological conditions. fao.org The optimal temperature must be established and maintained consistently throughout the experiment for reliable kinetic measurements.
The concentrations of both the substrate (Suc-Ala-Ala-Ala-pNA) and the enzyme are critical for obtaining a reliable and measurable signal. The substrate concentration should ideally be at or above its Michaelis-Menten constant (Km), which is the concentration at which the reaction rate is half of its maximum. This ensures that the reaction rate is primarily dependent on the enzyme concentration, not limited by substrate availability. For example, a final substrate concentration of 0.29 mM has been used in an elastase assay. For a similar substrate, Suc-Ala-Ala-Pro-Phe-pNA, a Km of 1.7 mM has been reported, with assay concentrations around 1.6 mM being used. medchemexpress.com
The enzyme concentration must be titrated to ensure that the reaction proceeds at a rate that is linear over a reasonable period. If the enzyme concentration is too high, the substrate will be depleted too quickly, and the reaction rate will not be constant. If it is too low, the change in absorbance may be too small to measure accurately. A typical elastase assay might use a final concentration of 0.02–0.05 units of enzyme per reaction.
Temperature Dependence of SUC-ALA-ALA-ALA-PNA Hydrolysis
Data Acquisition and Quantitative Analysis Techniques
The data generated from spectrophotometric assays with Suc-Ala-Ala-Ala-pNA must be acquired and analyzed correctly to yield meaningful quantitative results about enzyme activity.
The most common method for data acquisition is continuous rate determination, where the absorbance at 405 nm is recorded at regular intervals over a set period. caymanchem.comfao.org This generates a plot of absorbance versus time. The initial phase of this plot should be linear, representing the initial velocity (v₀) of the reaction.
The rate of the reaction is the slope of this linear portion (ΔA/Δt). To convert this rate from absorbance units per minute to moles of product formed per minute, the Beer-Lambert law is applied:
A = εcl
Where:
A is the absorbance
ε (epsilon) is the molar extinction coefficient of p-nitroaniline at the specific wavelength and conditions (e.g., pH, buffer composition) nih.gov
c is the concentration of p-nitroaniline
l is the path length of the cuvette (typically 1 cm)
The rate of product formation (in mol/min) can be calculated as:
Rate = (ΔA / Δt) / (ε * l)
One unit of enzyme activity is often defined as the amount of enzyme that hydrolyzes 1.0 µmole of substrate per minute under the specified conditions. The molar extinction coefficient (ε) for p-nitroaniline at 405 nm is subject to some variation depending on the specific buffer conditions but is frequently cited in the range of 9,500 to 10,500 M⁻¹cm⁻¹. sigmaaldrich.comashpublications.org
Table 2: Reported Molar Extinction Coefficients (ε) for p-Nitroaniline
| Wavelength (nm) | ε (M⁻¹cm⁻¹) | Reference |
|---|---|---|
| 400 | 12,300 | sigmaaldrich.com |
| 405 | 9,500 | sigmaaldrich.com |
| 405 | 9,920 | ashpublications.org |
| 405 | 10,500 |
This table is interactive and can be sorted by column.
Standard Curve Generation and Specific Activity Calculation
A critical component of accurately quantifying enzyme activity is the generation of a standard curve. This allows for the conversion of absorbance readings into the concentration of the product formed.
Standard Curve Generation:
A standard curve is typically prepared using a series of known concentrations of p-nitroaniline. researchgate.net This allows for the creation of a calibration line that correlates absorbance with the molar amount of pNA. For instance, a standard curve can be generated by preparing dilutions of a pNA stock solution and measuring their absorbance at the appropriate wavelength (typically 405 nm or 410 nm). ashpublications.orgechelon-inc.com The resulting data are plotted with absorbance on the y-axis and pNA concentration on the x-axis, yielding a linear relationship that can be described by the Beer-Lambert law.
Alternatively, a standard curve can be established by measuring the activity of serial dilutions of a known standard enzyme, such as porcine pancreatic elastase. ashpublications.org This approach directly relates the change in absorbance over time to the enzyme concentration.
Specific Activity Calculation:
The specific activity of an enzyme is a measure of its purity and is defined as the units of enzyme activity per milligram of protein. One unit of activity is the amount of enzyme that catalyzes the conversion of a specific amount of substrate in a given time under defined conditions. For assays using SUC-ALA-ALA-ALA-PNA, one unit is often defined as the amount of enzyme that releases 1 µmol of p-nitroaniline per minute. researchgate.net
The calculation of specific activity involves several key parameters:
Change in Absorbance per Minute (ΔA/min): This is determined by monitoring the linear increase in absorbance at 410 nm over a set period. elastin.comelastin.com
Molar Extinction Coefficient of pNA (ε): The molar extinction coefficient for p-nitroaniline at 410 nm is a constant value of 8,800 M⁻¹cm⁻¹. elastin.comelastin.com
Total Assay Volume (V): The total volume of the reaction mixture in the cuvette. researchgate.netelastin.comelastin.com
Enzyme Concentration ([E]): The concentration of the enzyme in the assay, typically in mg/mL. researchgate.netelastin.comelastin.com
Light Path Length (l): The path length of the cuvette, which is usually 1 cm. elastin.comelastin.com
The specific activity can be calculated using the following formula:
Specific Activity (U/mg) = (ΔA/min * V) / (ε * l * [E])
Below is a table outlining typical components and conditions for a spectrophotometric assay using SUC-ALA-ALA-ALA-PNA to determine elastase activity.
| Parameter | Value | Reference |
| Substrate | SUC-ALA-ALA-ALA-PNA | elastin.comelastin.com |
| Enzyme | Porcine Pancreatic Elastase or Human Leukocyte Elastase | elastin.comelastin.com |
| Buffer | 0.1 M Tris-HCl, pH 8.3 or 0.1 M HEPES, pH 7.5 | elastin.comsigmaaldrich.com |
| Wavelength | 410 nm | elastin.comelastin.comsigmaaldrich.com |
| Temperature | 25 °C | elastin.comelastin.comsigmaaldrich.com |
| Molar Extinction Coefficient of pNA | 8,800 M⁻¹cm⁻¹ | elastin.comelastin.com |
High-Throughput Screening Adaptations for SUC-ALA-ALA-ALA-PNA Assays
The fundamental principles of the SUC-ALA-ALA-ALA-PNA assay can be adapted for high-throughput screening (HTS) to test large numbers of potential enzyme inhibitors or to characterize enzyme variants. HTS assays are typically performed in a microplate format (e.g., 96-well or 384-well plates), which allows for the simultaneous analysis of many samples. nih.govntu.edu.sg
The use of chromogenic substrates like SUC-ALA-ALA-ALA-PNA is well-suited for HTS because the colorimetric readout can be easily and rapidly measured using a microplate spectrophotometer. nih.govchemimpex.comchemimpex.com The stability and solubility of SUC-ALA-ALA-ALA-PNA in aqueous solutions further enhance its utility in these automated laboratory settings. chemimpex.comchemimpex.com
Key adaptations for HTS include:
Miniaturization: Reaction volumes are significantly reduced to conserve reagents and allow for the use of microplates.
Automation: Liquid handling robots are often employed to dispense reagents, initiate reactions, and take measurements, increasing throughput and reproducibility.
Data Analysis: Sophisticated software is used to process the large amounts of data generated, including calculating reaction rates and determining inhibitor potency (e.g., IC₅₀ values).
While SUC-ALA-ALA-ALA-PNA is a valuable tool, some HTS campaigns may opt for fluorogenic substrates to avoid interference from colored compounds in screening libraries. nih.gov However, for many applications, the convenience and cost-effectiveness of chromogenic substrates make them a preferred choice. rsc.org The development of novel chromogenic substrates and assay formats continues to improve the efficiency and applicability of HTS for studying proteases. nih.govresearchgate.net
The following table summarizes the key features of adapting SUC-ALA-ALA-ALA-PNA assays for high-throughput screening.
| Feature | Standard Assay | High-Throughput Screening (HTS) Assay |
| Format | Single cuvette | 96-well or 384-well microplate |
| Volume | Milliliters (mL) | Microliters (µL) |
| Throughput | Low | High |
| Instrumentation | Spectrophotometer | Microplate reader |
| Data Handling | Manual or semi-automated | Fully automated |
Applications of Suc Ala Ala Ala Pna in Advanced Biochemical and Biomedical Research
Elucidation of Protease Reaction Mechanisms
SUC-ALA-ALA-ALA-PNA is instrumental in elucidating the reaction mechanisms of proteases, particularly elastase. caymanchem.com As a chromogenic substrate, its cleavage by a protease results in the release of p-nitroaniline (pNA), a yellow-colored product that can be easily quantified using spectrophotometry at a wavelength of 405 nm. caymanchem.combiomol.com This allows researchers to continuously monitor the rate of the enzymatic reaction, providing critical data for determining key kinetic parameters.
The hydrolysis of SUC-ALA-ALA-ALA-PNA by proteases like elastase follows Michaelis-Menten kinetics. This enables the determination of the Michaelis constant (Km) and the maximum reaction velocity (Vmax), which provide insights into the enzyme's affinity for the substrate and its catalytic efficiency. researchgate.net By studying how factors such as pH, temperature, and the presence of cofactors or inhibitors affect these parameters, researchers can gain a detailed understanding of the enzyme's catalytic mechanism. For instance, studies have utilized this substrate to demonstrate that certain proteases perform catalysis via a charge-relay system. researchgate.net
Screening and Characterization of Protease Inhibitors
The search for and characterization of protease inhibitors is a cornerstone of drug discovery, and SUC-ALA-ALA-ALA-PNA is a key reagent in this process. chemimpex.com
SUC-ALA-ALA-ALA-PNA provides a reliable and reproducible assay for screening potential protease inhibitors. sigmaaldrich.com By measuring the rate of pNA release in the presence of varying concentrations of a test compound, researchers can determine the inhibitor's potency. The half-maximal inhibitory concentration (IC50), which is the concentration of inhibitor required to reduce enzyme activity by 50%, is a common metric derived from these assays. uni-duesseldorf.de
Furthermore, this substrate is used to determine the inhibition constant (Ki), a more fundamental measure of the inhibitor's binding affinity to the enzyme. researchgate.net For example, the Ki of ursolic acid, a pentacyclic triterpenoid, for human leucocyte elastase was determined to be 4-6 microM using peptide substrates like SUC-ALA-ALA-ALA-PNA. researchgate.net The ability to accurately measure IC50 and Ki values is crucial for the structure-based design and optimization of potent and selective protease inhibitors. nih.gov
Below is a table showcasing IC50 and Ki values for various inhibitors determined using SUC-ALA-ALA-ALA-PNA or similar substrates.
| Inhibitor | Protease | Substrate | IC50 | Ki | Reference |
| Ursolic Acid | Human Leucocyte Elastase | Peptide Substrates | - | 4-6 µM | researchgate.net |
| BSc5195 (Saccharin derivative) | E. coli rhomboid GlpG | Fluorogenic rhomboid substrate peptide | 0.2 µM | - | uni-duesseldorf.de |
| PhPr-Val-Ala-AAsp-EP | Legumain | - | 10 nM | - | gatech.edu |
Understanding whether an inhibitor acts reversibly or irreversibly is critical for its development as a therapeutic agent. google.com SUC-ALA-ALA-ALA-PNA-based assays can help distinguish between these mechanisms.
Reversible inhibitors bind to the enzyme through non-covalent interactions and can be displaced, for example, by increasing the substrate concentration. google.com In kinetic studies using SUC-ALA-ALA-ALA-PNA, competitive reversible inhibitors will increase the apparent Km of the substrate without affecting Vmax. researchgate.net Non-competitive reversible inhibitors, on the other hand, will decrease Vmax without changing Km. researchgate.net
Irreversible inhibitors , also known as suicide inhibitors, typically form a covalent bond with the enzyme, leading to its permanent inactivation. acs.org In assays with SUC-ALA-ALA-ALA-PNA, the presence of an irreversible inhibitor will result in a time-dependent decrease in enzyme activity that cannot be overcome by adding more substrate.
By analyzing the kinetics of the enzymatic reaction in the presence and absence of the inhibitor, and by performing experiments such as rapid dilution assays, researchers can elucidate the mechanism of inhibition. nih.gov
Design and Evaluation of Inhibitor Potency (IC50, Ki)
Studies on Proteolytic Pathways in Cellular and Tissue Systems
Beyond in vitro biochemical assays, SUC-ALA-ALA-ALA-PNA is a valuable tool for studying the role of proteases in complex biological contexts.
Neutrophils, a type of white blood cell, play a crucial role in the inflammatory response. Upon activation, they release a variety of proteases, including neutrophil elastase. nih.gov SUC-ALA-ALA-ALA-PNA is widely used to measure the activity of neutrophil elastase released from activated neutrophils. sigmaaldrich.com This allows researchers to investigate the signaling pathways involved in neutrophil activation and the subsequent release of these potent enzymes.
Imbalances in the activity of neutrophil elastase and its endogenous inhibitors are associated with various inflammatory diseases. nih.gov By using SUC-ALA-ALA-ALA-PNA to quantify elastase activity in biological samples, such as cell lysates or conditioned media, researchers can study the pathogenesis of these diseases and evaluate the efficacy of anti-inflammatory therapies. oaepublish.comaai.org
The extracellular matrix (ECM) is a complex network of proteins and other molecules that provides structural and biochemical support to surrounding cells. The remodeling of the ECM is a dynamic process that is essential for normal tissue development and repair, but its dysregulation can contribute to diseases like cancer and fibrosis.
Proteases, including elastase, are key players in ECM remodeling because they can degrade its components. While direct evidence of SUC-ALA-ALA-ALA-PNA's use in ECM remodeling research is not extensively documented in the provided context, its utility in measuring the activity of elastase, a known ECM-degrading enzyme, is clear. researchgate.net By quantifying elastase activity in tissue extracts or cell culture models, researchers can infer the potential for ECM degradation. This is particularly relevant in studies of diseases characterized by excessive ECM breakdown.
Investigation of Neutrophil Activation and Inflammatory Processes
Development of Biosensors and Diagnostic Tools
N-Succinyl-L-alanyl-L-alanyl-L-alanine p-nitroanilide (SUC-ALA-ALA-ALA-PNA) is a key component in the development of advanced biosensors and diagnostic tools, primarily due to its nature as a chromogenic substrate for various proteases, most notably elastase. caymanchem.comchemicalbook.comsigmaaldrich.com Its utility lies in its ability to produce a quantifiable color change upon enzymatic cleavage, forming the basis of colorimetric assays. chemimpex.com When a protease like elastase is present, it hydrolyzes the peptide bond, releasing the p-nitroaniline (pNA) moiety, which is a yellow-colored compound that can be detected spectrophotometrically at around 405-410 nm. caymanchem.comsigmaaldrich.commedchemexpress.com
This principle is widely applied in creating diagnostic kits and biosensors for detecting protease activity in clinical samples, which can aid in the early diagnosis of various diseases. chemimpex.com A significant application is the detection of human neutrophil elastase (HNE), an enzyme linked to tissue damage in numerous inflammatory diseases. researchgate.net Researchers have successfully developed biosensors by immobilizing SUC-ALA-ALA-ALA-PNA and its analogs onto surfaces like cellulose (B213188) nanocrystals. researchgate.netclinmedjournals.orgacs.org These cellulose-based sensors offer a low-cost, disposable platform for point-of-care diagnostics, for instance, in monitoring HNE levels in chronic wound fluid. researchgate.netacs.org The visual detection of the yellow p-nitroaniline allows for a rapid assessment of protease activity, providing valuable clinical information. acs.orgnih.gov
The table below summarizes research findings related to the use of tripeptide p-nitroanilide substrates in biosensor development.
| Substrate | Transducer/Support | Target Enzyme | Detection Method | Application |
| Succinyl-Ala-Ala-Val-pNA | Cellulose Nanocrystals | Human Neutrophil Elastase (HNE) | Colorimetric | Chronic Wound Management researchgate.net |
| Succinyl-Ala-Ala-Pro-Ala-pNA | Cellulose Fibers | Human Neutrophil Elastase (HNE) | Colorimetric (Visual) | Point-of-Care Medical Devices acs.org |
| Succinyl-Ala-Ala-Pro-Val-pNA | Cellulose | Human Neutrophil Elastase (HNE) | Colorimetric | Protease Detection in Dressings clinmedjournals.org |
| Succinyl-Ala-Ala-Pro-Phe-pNA | Whole-cell (E. coli) | Schistosoma mansoni elastase | Spectrophotometric | Detection of Schistosome Cercariae nih.gov |
Exploratory Research in Metabolic and Neurodegenerative Disorders
The utility of SUC-ALA-ALA-ALA-PNA extends into the exploratory research of complex diseases such as metabolic and neurodegenerative disorders. Its role as a specific enzyme substrate allows researchers to investigate the activity of proteases implicated in the pathology of these conditions. biosynth.comnih.gov
Investigating Protease Inhibition for Therapeutic Modalities
SUC-ALA-ALA-ALA-PNA is a valuable tool for screening and characterizing potential protease inhibitors, which are of significant interest for developing new drugs. sigmaaldrich.comchemimpex.com The dysregulation of protease activity is a known factor in the development of various diseases, including cancer, viral infections, metabolic disorders like diabetes, and neurodegenerative diseases such as Alzheimer's and Parkinson's disease. chemimpex.combiosynth.comnih.govsemanticscholar.org
In a typical screening assay, the substrate is used to measure the baseline activity of a target protease, such as elastase. sigmaaldrich.com When a potential inhibitor is introduced, any decrease in the rate of p-nitroaniline release indicates that the compound is effective at blocking the enzyme's function. This method has been used to identify and characterize inhibitors from various sources, including natural plant metabolites. researchgate.netresearchgate.net For example, studies have used SUC-ALA-ALA-ALA-PNA to screen for human neutrophil elastase inhibitors, which are considered therapeutic targets for inflammatory conditions. researchgate.net The identification of potent and specific protease inhibitors through these assays is a crucial first step in developing therapeutic modalities aimed at correcting the enzymatic imbalances that contribute to metabolic and neurodegenerative pathologies. semanticscholar.org
The table below details research findings on compounds whose inhibitory effects on proteases were studied using SUC-ALA-ALA-ALA-PNA or similar substrates.
| Investigated Inhibitor | Target Enzyme | Substrate Used | Key Finding |
| Ursolic Acid | Human Leucocyte Elastase (HLE) | Suc-Ala-Ala-Ala-pNA | Potent competitive inhibitor of HLE, suggesting a binding site for pentacyclic triterpenes. researchgate.net |
| Alkaloids from Chelidonium majus L. | Human Neutrophil Elastase (HNE) | Succinyl-Ala-Ala-Ala-p-nitroaniline | Compounds exhibited dose-dependent inhibitory effects on HNE. researchgate.net |
| Phlorotannins from Ecklonia cava | Elastase, BACE1, Cholinesterase | N-succinyl-Ala-Ala-Ala-pNA | Compounds showed inhibitory effects on multiple enzymes relevant to Alzheimer's disease. mdpi.com |
| Zerumbone | Elastase, Cholinesterases | N-succinyl-Ala-Ala-Ala-pNA | Exhibited dual inhibitory action on cholinesterases, relevant to Alzheimer's therapy. semanticscholar.org |
Potential Neurotrophic and Anti-inflammatory Mechanisms via Protease Modulation
Emerging research suggests that modulating protease activity, a process studied using substrates like SUC-ALA-ALA-ALA-PNA, could offer neurotrophic and anti-inflammatory benefits. biosynth.com The compound itself has been reported to have potential neurotrophic and anti-inflammatory properties, which may be linked to its ability to inhibit certain proteases, such as cathepsin B and proteinase 3. biosynth.com This inhibitory action could also extend to reducing the activity of pro-inflammatory cytokines. biosynth.com
The link between proteases and inflammation is well-established; for instance, human neutrophil elastase (HNE) is a key enzyme in inflammatory processes. researchgate.net By using SUC-ALA-ALA-ALA-PNA to screen for HNE inhibitors, researchers can identify compounds that have anti-inflammatory potential. researchgate.netresearchgate.net Such inhibitors could mitigate the tissue damage caused by excessive elastase activity in inflammatory diseases. researchgate.net
In the context of neurodegeneration, conditions like Alzheimer's disease involve both inflammatory pathways and the abnormal processing of proteins by proteases. semanticscholar.orgmdpi.com The amyloid-β plaques characteristic of Alzheimer's are the result of the proteolytic cleavage of the amyloid precursor protein. semanticscholar.org Furthermore, proteases like cholinesterases are not only involved in neurotransmitter breakdown but also in the aggregation of amyloid-β. semanticscholar.org Therefore, using SUC-ALA-ALA-ALA-PNA in assays to find dual-action inhibitors—those that can modulate both disease-relevant proteases and inflammatory responses—is a promising avenue of research for developing treatments for neurodegenerative disorders. biosynth.commdpi.com
Future Perspectives and Emerging Research Avenues for Suc Ala Ala Ala Pna
Integration with Advanced Spectroscopic Techniques
The foundational assay for SUC-ALA-ALA-ALA-PNA relies on basic UV-Vis spectrophotometry to measure the release of p-nitroaniline at approximately 405-410 nm. caymanchem.com Future research will likely integrate this substrate with more sophisticated spectroscopic methods to enhance sensitivity and information content. For instance, coupling the enzymatic assay with mass spectrometry (LC-ESI-MS) would allow for the simultaneous detection of the substrate, the cleaved peptide (N-Succinyl-Ala-Ala-Ala), and the p-nitroaniline reporter molecule. nih.gov This approach enables multi-substrate analysis in a single run, providing a more comprehensive picture of enzyme activity and specificity. nih.gov
Furthermore, while SUC-ALA-ALA-ALA-PNA is chromogenic, its core peptide sequence could be adapted for use in fluorescence-based assays. Drawing inspiration from Förster Resonance Energy Transfer (FRET) probes developed for other proteases, a modified version could be synthesized. nih.govrsc.org This would involve attaching a fluorophore and a quencher to the peptide. In its intact state, the probe's fluorescence is quenched. Upon cleavage by elastase, the fluorophore and quencher are separated, leading to a measurable increase in fluorescence, a technique that offers significantly higher sensitivity than colorimetric detection. nih.gov
Development of Novel Biosensing Platforms
A promising future direction is the incorporation of SUC-ALA-ALA-ALA-PNA into novel biosensing platforms for point-of-care diagnostics. Research has already demonstrated the feasibility of immobilizing similar peptide-pNA substrates onto solid supports, such as cellulose (B213188) nanocrystals or membranes, to create colorimetric sensors for protease activity in clinical samples like wound fluid. researchgate.netresearchgate.net
By covalently attaching SUC-ALA-ALA-ALA-PNA to matrices like paper, hydrogels, or nanocrystalline cellulose, it is possible to develop simple, low-cost test strips. researchgate.net These biosensors could provide a rapid, visual, or instrument-readable indication of elevated elastase levels, which are biomarkers for inflammatory conditions such as chronic wounds, cystic fibrosis, and acute lung injury. rsc.orgresearchgate.net The rate of color change on the sensor could be correlated with the concentration of active elastase, offering a semi-quantitative or quantitative diagnostic tool. researchgate.net
Computational Approaches to Predict Substrate-Enzyme Interactions
Computational modeling is a powerful tool for elucidating the molecular details of enzyme-substrate interactions. Molecular dynamics (MD) simulations and docking studies have been employed to analyze the binding of SUC-ALA-ALA-ALA-PNA to porcine pancreatic elastase (PPE). tandfonline.comresearchgate.net These computational analyses provide structural and mechanistic insights into the hydrolysis process. tandfonline.com
Studies have shown that the uninhibited hydrolysis of SUC-ALA-ALA-A-pNA by PPE involves a transition state where the substrate forms key bonds with residues in the enzyme's active site, including those of the catalytic triad. tandfonline.comresearchgate.net Computational models can predict the binding affinity, identify the specific amino acid residues responsible for stabilizing the substrate, and model the formation of the acyl-enzyme intermediate. tandfonline.com Future computational work could explore the interaction of this substrate with other elastases or be used to design modified peptides with enhanced specificity or cleavage kinetics.
| Computational Technique | Focus of Analysis for SUC-ALA-ALA-ALA-PNA | Key Insights | Reference |
|---|---|---|---|
| Molecular Dynamics (MD) Simulation | Interaction with Porcine Pancreatic Elastase (PPE) | Reveals bonding with PPE backbone residues and the catalytic triad. | tandfonline.com |
| Kinetic and Mechanistic Analysis | Uninhibited hydrolysis by PPE | Identifies a virtual transition state and a dominant chemical step leading to the acyl-enzyme intermediate. | tandfonline.comresearchgate.net |
| Proton Inventories | Inhibited hydrolysis of the substrate | Suggests a different mode of catalysis when an inhibitor is present, arguing against a virtual transition state in this scenario. | tandfonline.comresearchgate.net |
Expansion into In Vivo Imaging and Diagnostic Modalities
While SUC-ALA-ALA-ALA-PNA is a chromogenic substrate primarily for in vitro assays, its peptide backbone (Ala-Ala-Ala) holds potential for the development of probes for in vivo imaging. caymanchem.com The field of neutrophil elastase imaging has seen the creation of activatable fluorescent probes where a peptide sequence specific to the enzyme is linked to a near-infrared (NIR) fluorophore and a quencher. nih.gov Upon cleavage by elastase in the body, the probe fluoresces, allowing for real-time visualization of enzyme activity in living organisms. nih.gov
Future research could adapt the tri-alanine sequence of SUC-ALA-ALA-ALA-PNA for this purpose. By replacing the p-nitroanilide group with a suitable fluorophore/quencher pair (e.g., VivoTag-S680), a novel imaging agent could be created. nih.gov Such a probe would enable non-invasive, deep-tissue imaging and quantification of elastase activity in animal models of diseases like acute respiratory distress syndrome, providing valuable insights into disease progression and response to therapy. nih.gov
Synergistic Applications in Multi-Omics Research
The quantification of specific enzyme activity is becoming an integral part of systems biology and multi-omics research. mdpi.com Measuring elastase activity using SUC-ALA-ALA-ALA-PNA can provide a functional data layer that complements other high-throughput data sets, such as proteomics, transcriptomics, and metabolomics.
Q & A
Q. What standardized protocols are recommended for chromogenic assays using SUC-ALA-ALA-ALA-PNA?
The chromogenic assay for SUC-ALA-ALA-ALA-PNA involves measuring enzymatic activity via p-nitroanilide (pNA) release. A typical protocol includes:
- Reaction mixture : 50 mM Tris–HCl (pH 9.0), 20 µg total protein sample, and 0.3 mM substrate.
- Measurement : Monitor absorbance at 405 nm every 60 seconds for 60 minutes using a spectrophotometer.
- Calculations : Use the molar extinction coefficient for pNA (8,800 M⁻¹·cm⁻¹) to quantify release rates. Ensure triplicate measurements and six independent experimental replicates to enhance reliability .
Q. How should researchers interpret absorbance data from pNA release assays?
Absorbance values must be normalized to the molar extinction coefficient of pNA and corrected for background noise (e.g., enzyme-free controls). Calculate initial reaction velocities (V₀) using linear regression of the first 10–15 minutes of data. Report activity as µmol pNA released per minute per mg protein, with standard deviations from triplicates .
Q. What experimental controls are essential for enzymatic activity studies with SUC-ALA-ALA-ALA-PNA?
- Negative controls : Omit the enzyme or use heat-inactivated samples to confirm substrate stability.
- Positive controls : Include a known enzyme source with established activity.
- Blank correction : Subtract baseline absorbance from buffer-only reactions.
- Technical replicates : Perform triplicate measurements to assess intra-assay variability .
Advanced Research Questions
Q. How can substrate concentration be optimized for kinetic studies with SUC-ALA-ALA-ALA-PNA?
To determine the optimal substrate concentration ([S]):
- Conduct assays across a range of [S] (e.g., 0.1–1.0 mM) and plot V₀ vs. [S].
- Use nonlinear regression to fit the Michaelis-Menten equation and calculate Kₘ (substrate affinity) and Vₘₐₓ (maximal velocity).
- Validate results with Lineweaver-Burk plots. Ensure pH and temperature are standardized, as deviations can alter enzyme kinetics .
Q. How should researchers resolve discrepancies in pNA release rates across studies?
Conflicting data may arise from variations in:
- Assay conditions (pH, temperature, ionic strength).
- Enzyme purity or source (e.g., recombinant vs. native proteins).
- Instrument calibration (spectrophotometer wavelength accuracy). Mitigate discrepancies by:
- Cross-referencing methods with published protocols .
- Performing pairwise comparisons under identical conditions.
- Applying statistical tests (e.g., ANOVA) to assess significance of observed differences .
Q. What advanced statistical methods are suitable for validating activity measurements in high-throughput screens?
- Multivariate analysis : Use principal component analysis (PCA) to identify outliers or batch effects.
- Regression models : Correlate activity with variables like enzyme concentration or incubation time.
- Power analysis : Determine sample sizes required to detect meaningful differences.
- Data transformation : Apply log-normalization for non-Gaussian distributions. Always report confidence intervals and effect sizes .
Q. How can researchers integrate SUC-ALA-ALA-ALA-PNA findings with omics data (e.g., proteomics or transcriptomics)?
- Correlative analysis : Map enzymatic activity data to protein abundance or gene expression profiles.
- Pathway enrichment : Use tools like STRING or KEGG to identify pathways involving the target enzyme.
- Machine learning : Train models to predict activity based on structural or sequence features of related enzymes. Ensure data normalization and stratification to avoid overfitting .
Methodological Design & Reporting
Q. How should researchers document experimental parameters for reproducibility?
Follow APA-style reporting guidelines:
- Materials : Specify enzyme sources, substrate batch numbers, and instrument models.
- Methods : Detail buffer preparation, incubation times, and software used for data analysis.
- Ethics : Disclose any biosafety considerations (e.g., recombinant DNA protocols).
- Data availability : Deposit raw absorbance values and analysis scripts in public repositories (e.g., Zenodo) .
Q. What strategies enhance the rigor of dose-response studies with SUC-ALA-ALA-ALA-PNA?
- Dose range : Test at least five concentrations spanning 0.1×Kₘ to 10×Kₘ.
- Replicates : Use biological triplicates (independent enzyme preparations) and technical triplicates.
- Blinding : Randomize sample order during measurements to minimize observer bias.
- Negative controls : Include substrate-only and enzyme-only reactions in each experimental run .
Data Contradiction & Validation
Q. How can researchers validate unexpected inhibitory effects observed with SUC-ALA-ALA-ALA-PNA?
- Dose-response curves : Confirm inhibition is concentration-dependent.
- Competitive assays : Test if inhibition is reversible by increasing substrate concentration.
- Structural analysis : Use molecular docking to predict inhibitor binding sites.
- Orthogonal assays : Employ fluorescence-based substrates or mass spectrometry to cross-validate results .
Q. What steps ensure the validity of kinetic parameters derived from SUC-ALA-ALA-ALA-PNA assays?
- Linearity checks : Ensure reaction progress curves are linear within the measurement window.
- Substrate depletion : Confirm ≤10% substrate consumption during initial rate measurements.
- Enzyme stability : Pre-incubate enzyme under assay conditions to rule out time-dependent inactivation.
- Goodness-of-fit : Report R² values for Michaelis-Menten curve fits and residual plots .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
